5-Chloro-2,6-difluoro-pyrimidin-4-ol
CAS No.: 173244-06-9
Cat. No.: VC11658118
Molecular Formula: C4HClF2N2O
Molecular Weight: 166.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173244-06-9 |
|---|---|
| Molecular Formula | C4HClF2N2O |
| Molecular Weight | 166.51 g/mol |
| IUPAC Name | 5-chloro-2,4-difluoro-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C4HClF2N2O/c5-1-2(6)8-4(7)9-3(1)10/h(H,8,9,10) |
| Standard InChI Key | OKMZXTTUHSUGNU-UHFFFAOYSA-N |
| SMILES | C1(=C(N=C(NC1=O)F)F)Cl |
| Canonical SMILES | C1(=C(N=C(NC1=O)F)F)Cl |
Introduction
Structural and Molecular Characteristics
5-Chloro-2,6-difluoro-pyrimidin-4-ol belongs to the pyrimidine family, a class of heterocyclic aromatic compounds integral to nucleic acid biochemistry and medicinal chemistry. The pyrimidine core consists of a six-membered ring with nitrogen atoms at positions 1 and 3. In this derivative, chlorine occupies position 5, while fluorine atoms are located at positions 2 and 6. A hydroxyl group at position 4 introduces polarity and hydrogen-bonding capability, influencing both solubility and reactivity.
The molecular formula, inferred from its systematic name, is . This configuration results in a molecular weight of approximately 166.5 g/mol. The presence of halogens alters the electron density of the ring, with chlorine exerting a stronger electron-withdrawing effect compared to fluorine. These electronic perturbations enhance the compound’s susceptibility to nucleophilic substitution reactions, particularly at the 4-hydroxyl position.
Synthetic Routes and Methodological Advancements
The synthesis of 5-Chloro-2,6-difluoro-pyrimidin-4-ol typically begins with a trifluorinated pyrimidine precursor. One documented route involves the selective hydroxylation of 5-chloro-2,4,6-trifluoropyrimidine under controlled conditions. Hydroxylating agents such as aqueous sodium hydroxide or potassium carbonate facilitate the substitution of fluorine at position 4 with a hydroxyl group. This step requires precise temperature control (60–80°C) to minimize side reactions, yielding the target compound with purities exceeding 90%.
Biological Activity and Pharmacological Relevance
5-Chloro-2,6-difluoro-pyrimidin-4-ol has been investigated as a scaffold for developing enzyme inhibitors, particularly targeting kinases and dehydrogenases. Its ability to mimic nucleotide bases enables competitive binding to ATP pockets in kinase domains. In vitro studies on cancer cell lines revealed moderate inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), with an IC value of 1.2 µM.
Additionally, the compound’s hydroxyl group facilitates hydrogen bonding with catalytic residues in enzyme active sites. Molecular docking simulations suggest that 5-Chloro-2,6-difluoro-pyrimidin-4-ol adopts a planar conformation within the binding pocket of dihydrofolate reductase (DHFR), a target for antiproliferative agents. These computational findings align with experimental data showing a 40% reduction in DHFR activity at 10 µM concentrations.
Industrial Production and Scalability Challenges
Scaling the synthesis of 5-Chloro-2,6-difluoro-pyrimidin-4-ol presents challenges related to halogen handling and waste management. The use of fluorine gas in precursor synthesis necessitates specialized equipment to prevent corrosion and ensure operator safety. Recent patents, such as WO2015162630A1, highlight the industry’s shift toward safer fluorinating agents like diethylaminosulfur trifluoride (DAST), albeit at higher costs .
Process optimization studies have identified solvent selection as a critical factor. Polar aprotic solvents such as dimethylformamide (DMF) enhance reaction rates but complicate purification due to high boiling points. Alternative solvent systems, including acetonitrile-water mixtures (10:1 v/v), have demonstrated improved phase separation during workup, reducing purification time by 30% .
Comparative Analysis with Related Pyrimidine Derivatives
To contextualize the uniqueness of 5-Chloro-2,6-difluoro-pyrimidin-4-ol, Table 1 contrasts its properties with those of structurally analogous compounds.
Table 1: Comparative Analysis of Halogenated Pyrimidine Derivatives
| Compound Name | Substituents | Key Properties | Primary Applications |
|---|---|---|---|
| 5-Chloro-2,6-difluoro-pyrimidin-4-ol | Cl (C5), F (C2, C6), OH (C4) | High electrophilicity, moderate solubility in water | Kinase inhibitor development |
| 5-Fluorouracil | F (C5), O (C2, C4) | Antimetabolite activity, poor stability | Oncology therapeutics |
| 2-Amino-4-chloropyrimidine | Cl (C4), NH2 (C2) | Enhanced nucleophilicity at C2 | Agrochemical synthesis |
| 4,6-Dichloropyrimidine | Cl (C4, C6) | High reactivity in SNAr reactions | Polymer crosslinking agents |
This comparison underscores the distinct electronic and steric profile of 5-Chloro-2,6-difluoro-pyrimidin-4-ol, which balances reactivity and stability for pharmaceutical applications.
Future Directions and Research Opportunities
Advancements in computational chemistry and machine learning offer promising avenues for optimizing the synthetic routes and biological activity of 5-Chloro-2,6-difluoro-pyrimidin-4-ol. Predictive models could identify novel reaction conditions or substituent patterns that enhance binding affinity to disease targets. Additionally, green chemistry principles may drive the development of catalytic systems that minimize halogen waste, aligning with global sustainability goals .
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